2-Amino-5-chloro-3-(trifluoromethyl)phenol
Description
Significance of Aminophenol and Trifluoromethyl Moieties in Chemical Research
The aminophenol scaffold, which contains both an amino (-NH2) and a hydroxyl (-OH) group on an aromatic ring, is a privileged structure in medicinal chemistry and materials science. The interplay between the electron-donating amino group and the hydroxyl group imparts unique chemical reactivity. Ortho-aminophenols, in particular, are key precursors for the synthesis of a variety of heterocyclic compounds, such as benzoxazoles, which are associated with a wide range of biological activities. The amino group can act as a nucleophile, while the hydroxyl group can participate in cyclization reactions, making aminophenols versatile building blocks.
The trifluoromethyl group (-CF3) has become an indispensable component in the design of pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical and biological properties of a molecule. The introduction of a trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to biological targets, and increase membrane permeability. These attributes often lead to compounds with enhanced efficacy and a more desirable pharmacokinetic profile.
Overview of 2-Amino-5-chloro-3-(trifluoromethyl)phenol in Organic Synthesis and Derived Structures
This compound is a substituted phenol (B47542) that embodies the chemical features discussed above. Its structure, featuring an aminophenol core substituted with both a chlorine atom and a trifluoromethyl group, makes it a highly functionalized and synthetically versatile intermediate.
| Property | Value |
| CAS Number | 84960-10-1 |
| Molecular Formula | C7H5ClF3NO |
| Molecular Weight | 211.57 g/mol |
This data is compiled from various chemical supplier and database sources. acubiochem.comchemuniverse.com
While detailed synthetic procedures for this compound are not extensively documented in readily available literature, a common route for the synthesis of analogous compounds, such as 2-amino-6-chloro-4-(trifluoromethyl)phenol, involves a two-step process: the nitration of the corresponding substituted phenol followed by the reduction of the nitro group to an amine. chemicalbook.com This suggests a plausible synthetic pathway for the title compound.
The primary utility of this compound in organic synthesis lies in its role as a precursor to more complex molecules, particularly heterocyclic structures. The ortho-disposition of the amino and hydroxyl groups facilitates intramolecular cyclization reactions. A prominent example of this is the synthesis of benzoxazoles. rsc.orgorganic-chemistry.org The reaction of an ortho-aminophenol with various reagents, such as carboxylic acids, aldehydes, or their derivatives, leads to the formation of the benzoxazole (B165842) ring system.
Given the substituents on this compound, the resulting benzoxazoles would be highly substituted, bearing a chlorine atom and a trifluoromethyl group on the benzene (B151609) ring. These functional groups can be leveraged for further synthetic modifications or can contribute to the biological activity of the final product. The synthesis of 2-trifluoromethyl-substituted benzoxazoles, in particular, has been achieved through the condensation of ortho-aminophenols with trifluoroacetonitrile (B1584977) (CF3CN), which can be generated in situ. rsc.org This methodology provides a direct route to incorporating the trifluoromethyl group into the heterocyclic core.
The resulting substituted benzoxazoles are of significant interest in medicinal chemistry due to their diverse pharmacological properties. mdpi.com Furthermore, the presence of the trifluoromethyl group often enhances the biological efficacy of these compounds. The structural motif of this compound is also found in intermediates used for the synthesis of agrochemicals, such as fungicides and pesticides, highlighting its industrial relevance. lgcstandards.com
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClF3NO |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
2-amino-5-chloro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H,12H2 |
InChI Key |
UYPIUOUTPTUHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)O)Cl |
Origin of Product |
United States |
Synthetic Strategies for 2 Amino 5 Chloro 3 Trifluoromethyl Phenol and Analogues
Established Precursor Chemistry and Reaction Pathways
Traditional synthetic routes to complex aromatic compounds often rely on a sequential introduction of functional groups onto a simpler aromatic core. The synthesis of 2-amino-5-chloro-3-(trifluoromethyl)phenol can be envisaged through a series of well-established reactions, including the reduction of a nitro group, introduction of a trifluoromethyl group, and halogenation of the phenolic ring.
Synthesis via Reduction of Nitro-Phenol Precursors
A common and effective method for the introduction of an amino group onto an aromatic ring is the reduction of a corresponding nitro-aromatic compound. This transformation is a cornerstone of aromatic chemistry due to the accessibility of nitro-aromatics through electrophilic nitration. For the synthesis of this compound, a plausible precursor would be 4-chloro-2-nitro-6-(trifluoromethyl)phenol.
The reduction of the nitro group can be achieved using a variety of reducing agents and catalytic systems. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reductant. For instance, the reduction of a similar compound, 2-chloro-6-nitro-4-(trifluoromethyl)phenol, has been successfully carried out using 5% palladium on carbon in ethyl acetate (B1210297) under a hydrogen atmosphere at room temperature for 15 hours. This method is generally clean and high-yielding.
Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions. For example, copper(II) complexes and gold nanoparticles have been shown to be effective catalysts for the reduction of nitrophenols in the presence of sodium borohydride.
Table 1: Comparison of Catalytic Systems for Nitro-Phenol Reduction
| Catalyst System | Reductant | Typical Substrate | Key Features |
| 5% Pd/C | H₂ | 2-chloro-6-nitro-4-(trifluoromethyl)phenol | High efficiency, clean reaction |
| Copper(II) Schiff Base Complexes | NaBH₄ | 4-Nitrophenol | High conversion rates |
| Gold Nanoparticles | NaBH₄ | 4-Nitrophenol | Efficient at low catalyst loading |
| Silver Nanoparticles | NaBH₄ | 4-Nitrophenol | High catalytic activity |
Introduction of Trifluoromethyl Group via Specific Reagents
The trifluoromethyl (-CF₃) group is a crucial substituent in many pharmaceutical and agrochemical compounds, imparting unique properties such as increased metabolic stability and lipophilicity. The introduction of this group onto an aromatic ring can be achieved through several methods.
For the synthesis of phenols containing a trifluoromethyl group, direct trifluoromethylation of a phenol (B47542) precursor is a viable strategy. A variety of reagents have been developed for this purpose. Electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents), can introduce the -CF₃ group onto electron-rich aromatic rings like phenols. These reactions are often directed to the ortho and para positions relative to the hydroxyl group.
Nucleophilic trifluoromethylation can be achieved using reagents like trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, often in the presence of a fluoride (B91410) source or a metal catalyst. Additionally, radical-mediated pathways using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) provide another avenue for the introduction of the trifluoromethyl radical (•CF₃).
Halogenation Methods for Substituted Phenols
The introduction of a chlorine atom at a specific position on the phenol ring is a key step in the synthesis of this compound. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of halogenation. The hydroxyl and amino groups are strongly activating and ortho-, para-directing, while the trifluoromethyl group is deactivating and meta-directing.
Direct chlorination of aminophenols or trifluoromethylphenols can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly used reagents for this purpose. The regioselectivity of the chlorination can be influenced by the reaction conditions, including the solvent and the presence of a catalyst. For instance, highly ortho-selective chlorination of anilines has been achieved using a secondary amine as an organocatalyst with sulfuryl chloride as the chlorine source. This suggests that careful selection of the catalyst and reaction conditions can control the position of chlorination on an aminophenol scaffold.
Advanced Synthetic Methodologies for Chlorinated Trifluoromethylated Aminophenols
Modern synthetic organic chemistry has seen the development of more sophisticated methods that can offer improved efficiency, selectivity, and functional group tolerance. These advanced methodologies are particularly useful for the synthesis of complex molecules like this compound.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SɴAr) is a powerful tool for the synthesis of substituted aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing the target molecule, an SɴAr reaction could potentially be used to introduce the amino or hydroxyl group.
For an SɴAr reaction to proceed, the aromatic ring must be substituted with at least one strong electron-withdrawing group (such as a nitro or trifluoromethyl group) positioned ortho or para to a good leaving group (typically a halide). For example, a precursor such as 1,2-dichloro-3-nitro-5-(trifluoromethyl)benzene could potentially undergo selective nucleophilic substitution of one of the chlorine atoms by a hydroxide (B78521) or an amine source. The strong electron-withdrawing effect of the nitro and trifluoromethyl groups would activate the ring towards nucleophilic attack.
The regioselectivity of the substitution would be governed by the relative activation of the two chlorine atoms by the electron-withdrawing groups. The choice of nucleophile and reaction conditions (solvent, temperature, and base) is critical for achieving the desired substitution product.
Metal-Catalyzed Transformations for Trifluoromethylation
Transition metal-catalyzed reactions have revolutionized the synthesis of trifluoromethylated arenes. These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.
Copper-catalyzed trifluoromethylation has emerged as a particularly useful strategy. A wide range of trifluoromethylating reagents, including both nucleophilic (e.g., TMSCF₃) and electrophilic (e.g., Togni's reagent) sources, can be employed in copper-catalyzed reactions. These reactions can be applied to various aromatic substrates, including aryl halides and boronic acids. For instance, copper-catalyzed trifluoromethylation of aryl iodides and boronic acids has been extensively studied and provides a reliable method for introducing the -CF₃ group.
More recently, nickel-mediated trifluoromethylation of phenol derivatives has been developed. This approach allows for the direct conversion of readily available phenol derivatives, which are typically inert, into the corresponding trifluoromethylated arenes using TMSCF₃. This strategy relies on the activation of the C-O bond of the phenol derivative by the nickel catalyst.
Table 2: Overview of Trifluoromethylation Reagents
| Reagent Class | Example Reagent | Type of Trifluoromethylation | Key Features |
| Hypervalent Iodine | Togni's Reagents | Electrophilic | Effective for electron-rich aromatics |
| Organosilicon | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Requires activation, versatile |
| Sulfinate Salt | Langlois' Reagent (CF₃SO₂Na) | Radical | Inexpensive, stable radical precursor |
Electrosynthetic Approaches for Aminophenols
Electrosynthesis is emerging as a powerful and sustainable alternative to conventional chemical methods for the synthesis of aminophenols. By using an electric current to drive oxidation or reduction reactions, this approach can minimize the need for chemical reagents, often under mild conditions. acs.org
The primary electrosynthetic routes to aminophenols involve the reduction of corresponding nitrophenols or nitroaromatics. For instance, the electrolytic reduction of nitrobenzene (B124822) in acidic solutions can yield 4-aminophenol. chemcess.com This method offers a less polluting alternative to traditional metal-acid reduction systems. chemcess.com The mechanism involves the transfer of electrons from the cathode to the nitro group, leading to its stepwise reduction to a hydroxylamine (B1172632) intermediate, which then rearranges to the aminophenol product.
Key parameters in electrosynthesis include the choice of electrode material, solvent, supporting electrolyte, and applied potential. These factors can be fine-tuned to optimize the yield and selectivity of the desired aminophenol. For example, the electrochemical degradation (oxidation) of p-aminophenol has been studied using rare-earth doped lead dioxide electrodes, demonstrating the influence of electrode composition on reaction kinetics. frontiersin.org While this study focuses on degradation, it provides valuable insight into the electrochemical behavior of aminophenols, which is crucial for designing synthetic pathways.
Recent advancements have also explored the anodic oxidation of aminophenols to create reactive intermediates for further synthesis. In one novel approach, easily oxidizable aminophenols undergo anodic oxidation to form stable carbon radical intermediates, which can then react with olefins to produce complex molecules like 5-aminocoumarans. acs.org This catalyst-free method is environmentally friendly, producing hydrogen as the sole byproduct. acs.org
| Electrosynthetic Method | Precursor | Product | Key Features | Reference |
| Electrolytic Reduction | Nitrobenzene | 4-Aminophenol | Less polluting alternative to metal-acid systems; proceeds in acidic solution. | chemcess.com |
| Anodic Oxidation/Cyclization | Aminophenols and Olefins | 5-Aminocoumarans | Catalyst-free; mild conditions; environmentally friendly (H₂ byproduct). | acs.org |
| Electro-oxidation | p-Aminophenol | Degradation Products | Demonstrates the reactivity of aminophenols under electrochemical oxidation. | frontiersin.org |
Stereoselective Synthesis and Chiral Aminophenol Ligands
Aminophenols, particularly those with chiral centers, are valuable building blocks in stereoselective synthesis. They serve as precursors for a wide range of chiral ligands that are crucial for asymmetric catalysis, enabling the synthesis of enantioenriched molecules for pharmaceuticals and other applications.
The design of these ligands often involves incorporating the aminophenol structure into a more complex framework that can coordinate with a metal center. This creates a chiral environment around the metal, directing the stereochemical outcome of a catalytic reaction. For example, a library of chiral imidazoline-aminophenol ligands has been synthesized on solid supports. nih.gov These ligands, when complexed with copper, were shown to be highly efficient in catalyzing the Henry reaction with high enantioselectivity. nih.gov The combination of different stereogenic centers within the ligand structure was found to be critical for achieving high stereoselectivity. nih.gov
Another example involves the use of known chiral aminophenols to synthesize planar-chiral ligands, such as [2.2]paracyclophane-derived oxazole-pyrimidine (PYMCOX) ligands. These N,N-ligands possess a rigid and sterically demanding structure, which proved effective in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols in high yields and enantiomeric excess.
The development of these ligands relies on synthetic routes that can control the stereochemistry of the final molecule. The inherent functionality of the amino and hydroxyl groups in aminophenols provides convenient handles for chemical modification, allowing for the construction of diverse and modular ligand libraries.
| Ligand Type | Precursor | Application | Key Finding | Reference |
| Imidazoline-aminophenol | Chiral chloromethylimidazolines, phenylethylamine, salicylaldehydes | Copper-catalyzed Henry reaction | The combination of stereogenic centers is crucial for high stereoselectivity. | nih.gov |
| [2.2]Paracyclophane-based PYMCOX | Chiral [2.2]paracyclophane-derived aminophenol | Nickel-catalyzed 1,2-reduction of α,β-unsaturated ketones | The rigid, planar-chiral framework leads to high yield and enantioselectivity. | |
| Redox-active pincer ligand | Phosphine-appended aminophenol | Homolytic bond activation | The ligand can exist as a persistent radical, enabling novel reactivity. | derpharmachemica.com |
Green Chemistry Principles in Aminophenol Synthesis
The synthesis of aminophenols is increasingly being guided by the principles of green chemistry, which aim to make chemical processes more sustainable by reducing waste, avoiding hazardous substances, and utilizing renewable resources.
Renewable Feedstock Utilization
A key goal of green chemistry is to move away from petrochemical feedstocks toward renewable resources. In the context of aminophenol synthesis, this involves exploring pathways from biomass. Lignocellulosic biomass, a major component of plants, is a promising source of aromatic compounds. digitellinc.com Specifically, hydroquinone (B1673460) can be produced from phenol, a significant product of lignin (B12514952) depolymerization. digitellinc.com Research is focused on developing efficient methods for aminating hydroquinone to produce 4-aminophenol, providing a potential bio-based route to this important intermediate. digitellinc.com
Another innovative approach involves whole-cell biocatalysis. Artificial enzymatic cascades have been developed to synthesize aromatic amines from renewable feedstocks like L-tyrosine. researchgate.net While not yet applied directly to complex substituted aminophenols, these biocatalytic systems demonstrate the potential for producing amine compounds in a green and sustainable manner, starting from readily available amino acids. researchgate.net
Reduction of Hazardous Reagents and Waste
Traditional methods for producing aminophenols, such as the reduction of nitroaromatics with iron in acidic media, generate significant amounts of acid and salt waste. digitellinc.comarxiv.org Modern approaches focus on cleaner alternatives.
Catalytic hydrogenation of nitrobenzene using noble metal catalysts (e.g., Platinum or Palladium) is an environmentally friendly, single-step process that avoids the hazardous by-products of the iron-acid method. arxiv.org A particularly innovative green route for preparing p-aminophenol involves catalytic hydrogenation in a pressurized CO₂/H₂O system. acs.org In this process, CO₂ and water form carbonic acid in situ, which acts as a self-neutralizing acid catalyst for the necessary Bamberger rearrangement. acs.orgresearchgate.net This eliminates the need for strong mineral acids like sulfuric acid and the subsequent neutralization step, thereby drastically reducing saline waste. acs.orgacs.org
Further efforts include the use of solid acid catalysts, which can be more easily separated and recycled than homogeneous acid catalysts, and the development of integrated processes for treating and recycling wastewater from aminophenol production. ciac.jl.cngoogle.com
| Traditional Method | Green Alternative | Key Advantage of Green Method | Reference |
| Iron-acid reduction of nitroaromatics | Catalytic hydrogenation with Pt/Pd catalysts | Single-step process, avoids hazardous by-products. | arxiv.org |
| Use of strong mineral acids (e.g., H₂SO₄) | Pressurized CO₂/H₂O system with in situ carbonic acid | Eliminates mineral acid use and saline waste from neutralization. | acs.orgresearchgate.net |
| Homogeneous acid catalysts | Solid acid catalysts (e.g., NbOₓ/SiO₂) | Easier catalyst separation and recycling; reduced acid requirement. | acs.orgciac.jl.cn |
One-Pot Synthesis Strategies
One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are highly desirable from a green chemistry perspective. They reduce solvent use, energy consumption, and waste generation.
The aforementioned synthesis of p-aminophenol from nitrobenzene in a CO₂/H₂O system is an excellent example of a one-pot process, combining catalytic hydrogenation and an in situ acid-catalyzed rearrangement. acs.orgresearchgate.net This approach streamlines the production process significantly.
The concept has been extended to the synthesis of more complex molecules from aminophenol precursors. For instance, an efficient one-pot, diastereoselective palladium-catalyzed oxyarylation reaction has been developed to synthesize trans-dihydrobenzofurans from o-aminophenols and phenylpropenes. nih.gov Similarly, a one-pot, three-component reaction using "Grindstone Chemistry" (solvent-free grinding of reactants) can produce 1-aminoalkyl-2-naphthols from an aldehyde, 2-naphthol, and an amine in high yields. ijcmas.com These strategies highlight the efficiency and environmental benefits of consolidating multiple synthetic steps into a single operation.
Reaction Chemistry and Chemical Transformations of 2 Amino 5 Chloro 3 Trifluoromethyl Phenol
Reactivity of the Amino and Hydroxyl Functional Groups
The amino (-NH₂) and hydroxyl (-OH) groups are the primary centers of reactivity in 2-Amino-5-chloro-3-(trifluoromethyl)phenol, participating in a range of chemical transformations including condensation reactions, oxidation-reduction pathways, and electrophilic aromatic substitution.
Condensation Reactions
The presence of both a nucleophilic amino group and a hydroxyl group in a 1,2-relationship on the aromatic ring makes this compound a prime candidate for condensation reactions to form heterocyclic structures. One of the most significant applications is the synthesis of substituted benzoxazoles. These reactions typically involve the condensation of the aminophenol with various electrophilic partners.
For instance, the reaction with trifluoroacetonitrile (B1584977) (CF₃CN), often generated in situ, provides a direct route to 2-trifluoromethyl-benzoxazoles. rsc.org The reaction mechanism is believed to proceed through the nucleophilic addition of the amino group to the nitrile, forming an imidamide intermediate, which then undergoes intramolecular cyclization with the adjacent hydroxyl group to yield the benzoxazole (B165842) ring system. rsc.org
Similarly, condensation with other reagents such as aldehydes, carboxylic acids, or their derivatives can lead to a diverse range of 2-substituted benzoxazoles. organic-chemistry.orgnih.gov The general reaction scheme involves the initial formation of a Schiff base or an amide linkage, followed by cyclization. The specific conditions for these reactions, including the choice of catalyst and solvent, can be tailored to optimize the yield of the desired heterocyclic product. organic-chemistry.orgnih.gov
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| Amino(thio)phenols | Trifluoroacetonitrile (CF₃CN) | 2-Trifluoromethyl-benzoxazoles/benzothiazoles | rsc.org |
| o-Aminophenols | Aldehydes | 2-Substituted benzoxazoles | organic-chemistry.orgnih.gov |
| o-Aminophenols | Carboxylic Acids | 2-Substituted benzoxazoles | nih.gov |
Oxidation and Reduction Pathways
The amino and hydroxyl groups on the aromatic ring are susceptible to both oxidation and reduction, although the specific pathways for this compound are not extensively documented in dedicated studies. However, by analogy to other substituted aminophenols, several potential transformations can be inferred.
Oxidation: The oxidation of aminophenols can be complex, often leading to polymeric materials. core.ac.uk The specific outcome is highly dependent on the oxidant and reaction conditions. Mild oxidizing agents may selectively target the hydroxyl group, while stronger oxidants can affect both the amino and hydroxyl functionalities, potentially leading to the formation of quinone-imine structures or degradation of the aromatic ring. core.ac.uk For instance, the oxidation of α-trifluoromethyl alcohols to the corresponding ketones has been achieved using a combination of an oxoammonium cation and photoredox catalysis. rsc.org
Reduction: The primary application of reduction reactions involving compounds with similar functionalities often targets a nitro group, which is not present in the parent molecule. However, if a nitro group were introduced onto the ring through an electrophilic substitution reaction, its subsequent reduction to an amino group is a common and well-established transformation. chemicalbook.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a standard method for this conversion. chemicalbook.com The reduction of an imine formed from the amino group is another potential pathway, leading to the formation of a secondary amine. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing α-trifluoromethyl amines. nih.gov
Electrophilic Aromatic Substitution on the Phenolic Ring
The electron-donating amino and hydroxyl groups strongly activate the aromatic ring of this compound towards electrophilic aromatic substitution. These groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these activating groups. byjus.com However, the existing substitution pattern of the molecule, with a chloro and a trifluoromethyl group already present, will influence the regioselectivity of further substitutions.
The trifluoromethyl group is a deactivating, meta-directing group. columbia.edu Therefore, the positions for electrophilic attack will be determined by the combined directing effects of all substituents. The most probable positions for substitution would be those that are ortho or para to the amino and hydroxyl groups and not sterically hindered.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. However, Friedel-Crafts reactions can be challenging with highly activated rings like phenols, as the catalyst can coordinate with the oxygen atom, deactivating the ring. stackexchange.comnih.gov
While specific examples for this compound are scarce in the literature, the general principles of electrophilic aromatic substitution on substituted phenols are well-established. byjus.com
Transformations Involving the Trifluoromethyl Moiety
The trifluoromethyl (-CF₃) group is generally considered to be chemically robust. However, under specific conditions, it can undergo transformations, primarily involving the activation of the strong carbon-fluorine (C-F) bonds.
C-F Bond Activation and Functionalization
The activation of C-F bonds in trifluoromethylated aromatic compounds is a challenging but increasingly important area of research. One documented transformation relevant to a structurally similar compound, 2-chloro-4-(trifluoromethyl)phenol (B1586134), is spontaneous aqueous defluorination. rsc.org This study revealed that under aqueous conditions, particularly at alkaline pH, ortho- and para-trifluoromethylphenols can undergo hydrolysis to form the corresponding hydroxybenzoic acids and fluoride (B91410) ions. rsc.org The proposed mechanism involves deprotonation of the phenol (B47542) to the phenolate, which then facilitates the elimination of fluoride. rsc.org It is plausible that this compound could undergo a similar transformation under appropriate conditions.
Nucleophilic Reactions with Trifluoromethylated Aromatic Compounds
Direct nucleophilic attack on the fluorine atoms of a trifluoromethyl group is generally not feasible due to the strength of the C-F bond and the electron-rich nature of the fluorine atoms. However, the strong electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. nih.govacs.org In the case of this compound, the chlorine atom could potentially act as a leaving group in SNAr reactions, although the presence of the activating amino and hydroxyl groups might complicate this reactivity.
More commonly, transformations involving the trifluoromethyl group on an aromatic ring are part of a broader synthetic strategy where the trifluoromethyl-containing arene is constructed from other precursors. For example, O-trifluoromethylation of phenols is a known method to introduce the -OCF₃ group. acs.orgnih.gov
| Transformation Type | Description | Potential Outcome for this compound | Reference |
|---|---|---|---|
| C-F Bond Activation | Hydrolysis and defluorination under aqueous conditions. | Formation of a carboxylic acid derivative. | rsc.org |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chlorine atom by a nucleophile, activated by the -CF₃ group. | Substitution of the chloro group. | nih.govacs.org |
Cycloaddition and Cyclization Reactions to Form Heterocycles
The ortho-disposed amino and hydroxyl groups of this compound provide a reactive di-nucleophilic system that is well-suited for intramolecular cyclization reactions to form five- and six-membered heterocyclic rings. These reactions are fundamental in creating core structures for various applications, particularly in the development of agrochemicals and pharmaceuticals.
While specific cycloaddition reactions directly involving this compound are not extensively documented in publicly accessible literature, its structural motifs are found within more complex molecules, suggesting its role as an intermediate that undergoes cyclization. The principles of heterocyclic synthesis indicate that this compound is a prime candidate for reactions with bifunctional electrophiles to yield fused ring systems. For instance, condensation with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of various heterocyclic cores, a common strategy in medicinal and materials chemistry.
Derivatization Strategies for Structural Modification and Functionalization
The amino and hydroxyl moieties of this compound are readily derivatized to modify its chemical properties or to link it to other molecular fragments. These strategies are crucial for developing new compounds with tailored functions.
Formation of Schiff Bases
The primary amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration.
Schiff bases are versatile intermediates themselves and are known for their wide range of biological activities. The general reaction for the formation of a Schiff base from this compound is depicted below:
General Reaction for Schiff Base Formation

Figure 1: Condensation of this compound with an aldehyde or ketone to yield a Schiff base.
Although specific examples with detailed research findings for this particular phenol are scarce in peer-reviewed journals, the formation of Schiff bases from structurally similar aminophenols is a well-established and robust reaction. The resulting imine can be further reduced to a secondary amine, providing another avenue for structural diversification.
Synthesis of Benzoxazole and Benzothiazine Derivatives
The ortho-aminophenol structure of this compound is an ideal precursor for the synthesis of benzoxazoles. These heterocycles are commonly formed through the condensation of an ortho-aminophenol with a carboxylic acid, acyl chloride, or aldehyde, followed by cyclodehydration.
One common synthetic route involves the reaction with a carboxylic acid under dehydrating conditions, often with a catalyst such as polyphosphoric acid (PPA).
General Reaction for Benzoxazole Synthesis

Figure 2: Cyclocondensation of this compound with a carboxylic acid to form a benzoxazole derivative.
Similarly, while the direct synthesis of benzothiazines from this specific aminophenol is not widely reported, related structures are known to be synthesized from 2-aminothiophenols. The analogous reaction would involve a sulfur-containing precursor to form the thiazine (B8601807) ring. The synthesis of complex benzothiazines often involves multi-step sequences where an aminophenol might be a precursor to a necessary intermediate.
The following table summarizes general conditions for benzoxazole formation from o-aminophenols, which are applicable to this compound.
| Reactant | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Polyphosphoric Acid (PPA) | High Temperature (e.g., 150-200 °C) | 2-Substituted Benzoxazole | General Knowledge |
| Aldehyde | Oxidizing Agent (e.g., DDQ, I₂) | Varies (e.g., Reflux in solvent) | 2-Substituted Benzoxazole | General Knowledge |
| Acyl Chloride | Base (e.g., Pyridine), then cyclization | Two-step process, often mild conditions | 2-Substituted Benzoxazole | General Knowledge |
Functionalization for Specific Applications
The strategic placement of chloro and trifluoromethyl groups on the phenol ring suggests its design as an intermediate for bioactive compounds, particularly in the agrochemical sector. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are desirable in pesticides and herbicides.
Advanced Analytical Methodologies for Characterization of Substituted Trifluoromethylated Aminophenols
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Amino-5-chloro-3-(trifluoromethyl)phenol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and three-dimensional arrangement.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to provide a complete structural assignment.
¹H NMR: This technique identifies the number and electronic environment of hydrogen atoms (protons). The aromatic region of the spectrum would be of particular interest, expected to show two distinct signals for the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the surrounding electron-donating (-NH₂, -OH) and electron-withdrawing (-Cl, -CF₃) groups. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would also produce signals, though their chemical shifts can be broad and variable depending on the solvent and concentration.
¹³C NMR: This experiment detects the carbon atoms in the molecule. The spectrum for this compound would display seven unique signals, corresponding to the six carbons of the benzene ring and the one carbon of the trifluoromethyl group. The carbon of the CF₃ group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the various substituents.
¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. It is expected to show a single, sharp signal, as all three fluorine atoms in the -CF₃ group are chemically equivalent. nih.gov The chemical shift of this signal is a key identifier for the trifluoromethyl group's environment. colorado.edu
The following table outlines the expected NMR data for this compound based on its structure and typical chemical shift ranges for related compounds.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | 6.5 - 7.5 | Doublet, Doublet | Aromatic C-H |
| ¹H | 4.0 - 6.0 | Broad Singlet | -NH₂ |
| ¹H | 5.0 - 8.0 | Broad Singlet | -OH |
| ¹³C | 110 - 160 | Singlet | Aromatic C |
| ¹³C | 120 - 130 | Quartet (due to C-F coupling) | -CF₃ |
| ¹⁹F | -60 to -65 (vs. CFCl₃) | Singlet | -CF₃ |
Note: This table represents predicted values. Actual experimental values may vary based on solvent and other analytical conditions.
Mass Spectrometry (MS and MS/MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and molecular formula (C₇H₅ClF₃NO).
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the compound's mass. A key feature would be the isotopic pattern caused by the presence of chlorine. Natural chlorine exists as two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of a single chlorine atom in the molecule.
Tandem mass spectrometry (MS/MS) would be used to further confirm the structure. In an MS/MS experiment, the molecular ion is selected and fragmented through collision-induced dissociation. The resulting fragmentation pattern provides a structural fingerprint of the molecule, revealing characteristic losses of small neutral molecules or radicals (e.g., loss of H₂O, CO, or CF₃).
| Technique | Information Obtained | Expected Observation for C₇H₅ClF₃NO |
| HRMS | Exact Mass & Molecular Formula | Molecular ion peak corresponding to the calculated exact mass of 211.0012. |
| Isotopic Pattern | Presence of Chlorine | [M]⁺ and [M+2]⁺ peaks with an approximate 3:1 intensity ratio. |
| MS/MS | Structural Fragmentation | Characteristic fragmentation pattern showing loss of functional groups. |
Note: The table describes expected outcomes from mass spectrometric analysis.
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various bonds. While a specific, published spectrum for this compound is not available, analysis of related structures allows for the prediction of key vibrational modes. researchgate.net
Key expected absorption bands include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
N-H Stretch: Two sharp peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine (-NH₂).
C-H Aromatic Stretch: Signals typically appearing just above 3000 cm⁻¹.
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C-F Stretch: Strong, intense absorption bands in the 1100-1300 cm⁻¹ region, which are highly characteristic of the trifluoromethyl group.
C-Cl Stretch: A band in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. To apply this technique, a high-quality single crystal of this compound would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the positions of each atom in the crystal lattice.
This technique would provide unambiguous confirmation of the compound's structure, including precise bond lengths, bond angles, and the relative orientation of the substituents on the phenol (B47542) ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate how the molecules pack together in the solid state.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating the target compound from impurities or other components in a mixture and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC, UHPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for the separation and analysis of substituted aminophenols. nih.govresearchgate.net A typical method for this compound would involve a reversed-phase column (e.g., C18).
The separation is based on the compound's partitioning between a nonpolar stationary phase (the column) and a polar mobile phase. The mobile phase would likely consist of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com By adjusting the ratio of these solvents (either isocratically or through a gradient), the retention time of the compound can be optimized for effective separation from any potential impurities.
Various detectors can be coupled with the HPLC system for analysis:
UV-Vis Detector: As a substituted phenol, the compound contains a chromophore and would absorb ultraviolet light. Detection at a specific wavelength (e.g., 275-285 nm) would allow for its quantification. nih.govsielc.com
Diode Array Detector (DAD): Provides UV-Vis spectral data for the peak, which can help confirm its identity.
Mass Spectrometer (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity, confirming the molecular weight of the compound as it elutes from the column, thereby combining separation with definitive identification.
The following table summarizes a typical HPLC setup for the analysis of aminophenol compounds.
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on polarity. |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | Elutes the compound from the column. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Detector | UV-Vis (e.g., at 280 nm) or Mass Spectrometer | Detects and quantifies the compound. |
| Temperature | 25 - 40 °C | Ensures reproducible retention times. |
Note: This table outlines a general method; specific conditions would require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the direct analysis of polar and thermally labile compounds like substituted aminophenols can be challenging. mdpi.com These challenges arise from the presence of active hydrogen atoms in the hydroxyl (-OH) and amino (-NH2) functional groups, which can lead to poor chromatographic peak shape, thermal degradation in the hot injector, and undesirable interactions with the stationary phase of the GC column. jfda-online.com To overcome these limitations, a crucial sample preparation step known as derivatization is employed. mdpi.com
Derivatization involves the chemical modification of the analyte to produce a new compound with properties more amenable to GC-MS analysis. jfda-online.com For substituted trifluoromethylated aminophenols such as this compound, derivatization serves several key purposes:
Increased Volatility: By replacing the active hydrogens on the hydroxyl and amino groups with less polar moieties, the volatility of the compound is significantly increased, allowing it to be more readily transferred into the gas phase. nih.gov
Improved Thermal Stability: The resulting derivatives are generally more resistant to thermal degradation at the high temperatures required for GC analysis. mdpi.com
Enhanced Chromatographic Resolution: Derivatization reduces the polarity of the analyte, leading to more symmetrical peak shapes and improved separation from other components in a complex mixture. jfda-online.com
Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.
Two common derivatization techniques applicable to aminophenols are silylation and acylation.
Silylation: This is a widely used method for derivatizing compounds with active hydrogens. nih.gov Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the hydroxyl and amino groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. nih.govresearchgate.net These derivatives are significantly more volatile and thermally stable than the parent compound. nih.gov The reaction is typically carried out in an anhydrous solvent, and the choice of reagent and reaction conditions can be optimized to ensure complete derivatization. mdpi.comnih.gov
Acylation: This technique involves the introduction of an acyl group, often a fluorinated one, into the molecule. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amino and hydroxyl groups to form stable amide and ester derivatives. jfda-online.com The incorporation of fluorine atoms can significantly enhance the sensitivity of detection, particularly when using an electron capture detector (ECD), and can provide characteristic mass shifts in the mass spectrum. jfda-online.com
The selection of the appropriate derivatization reagent and method depends on the specific characteristics of the analyte and the analytical objectives. For this compound, a two-step derivatization process, potentially involving both silylation of the hydroxyl group and acylation of the amino group, could be employed to achieve optimal chromatographic performance and detection sensitivity.
Chemical Derivatization for Enhanced Analytical Detection and Separation
Chemical derivatization is a cornerstone of modern analytical chemistry, particularly for enhancing the performance of chromatographic methods like GC-MS. jfda-online.com The primary goal of derivatization is to modify the chemical structure of an analyte to improve its analytical properties, thereby leading to enhanced detection and more efficient separation. mdpi.com For substituted trifluoromethylated aminophenols, the presence of both a phenolic hydroxyl group and an aromatic amino group makes derivatization a particularly effective strategy.
The choice of derivatization reagent is critical and is guided by the functional groups present in the analyte. The following table summarizes common derivatization reagents and their applications for aminophenols.
| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine | Increases volatility and thermal stability. nih.govnih.gov |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH2 | tert-Butyldimethylsilyl (TBDMS) ether/amine | Forms more stable derivatives than TMS, with characteristic mass spectra. researchgate.net |
| Trifluoroacetic Anhydride | TFAA | -NH2, -OH | Trifluoroacetyl (TFA) amide/ester | Increases volatility and enhances electron capture detection. jfda-online.com |
| Pentafluoropropionic Anhydride | PFPA | -NH2, -OH | Pentafluoropropionyl (PFP) amide/ester | Similar to TFAA, provides excellent sensitivity for ECD. jfda-online.com |
| Acetic Anhydride | -NH2, -OH | Acetyl amide/ester | A common and cost-effective acylation reagent. |
The derivatization reaction conditions, including the choice of solvent, catalyst, reaction time, and temperature, must be carefully optimized to ensure a complete and reproducible reaction. For instance, silylation reactions are often performed in aprotic solvents like acetonitrile or pyridine (B92270) and may be heated to accelerate the reaction rate. nih.gov Acylation reactions with anhydrides are frequently carried out in the presence of a base to neutralize the acid byproduct. jfda-online.com
The impact of derivatization on the GC-MS analysis of a compound like this compound can be profound. The table below illustrates hypothetical comparative data for the underivatized compound versus its derivatized counterpart, based on typical improvements observed for similar analytes.
| Analytical Parameter | Underivatized Compound | Derivatized Compound (e.g., TMS/TFA derivative) |
| GC Retention Time | Variable, potential for long retention | Shorter and more reproducible |
| Peak Shape | Asymmetric, tailing | Symmetrical, sharp |
| Thermal Stability | Prone to degradation | High stability |
| Mass Spectrum | May show limited fragmentation | Clear molecular ion and characteristic fragments |
| Limit of Detection (LOD) | Higher | Significantly lower |
Computational and Theoretical Studies of 2 Amino 5 Chloro 3 Trifluoromethyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the fundamental properties of a molecule. These calculations can predict molecular structure, electron distribution, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate electronic properties. researchgate.netresearchgate.net
The optimized structure of 2-Amino-5-chloro-3-(trifluoromethyl)phenol would reveal key bond lengths and angles influenced by its substituent groups. The trifluoromethyl group, being bulky and strongly electronegative, along with the adjacent amino group, would likely cause minor distortions in the planarity of the benzene (B151609) ring.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP) Note: These are estimated values based on calculations of analogous substituted phenols.
| Parameter | Predicted Value |
|---|---|
| C-O Bond Length | ~1.36 Å |
| C-N Bond Length | ~1.40 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-CF3 Bond Length | ~1.50 Å |
| C-C-O Bond Angle | ~119° |
| C-C-N Bond Angle | ~121° |
Key electronic properties derived from DFT calculations include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For this molecule, the electron-donating amino group would raise the HOMO energy, while the electron-withdrawing chloro and trifluoromethyl groups would lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap.
Table 2: Predicted Electronic Properties for this compound (DFT/B3LYP) Note: These are estimated values based on calculations of analogous substituted phenols.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -5.8 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV |
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. srce.hrmdpi.com For this compound, the MEP would show a region of high negative potential (red) around the electronegative oxygen atom of the hydroxyl group, indicating a prime site for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amino groups.
Computational methods are instrumental in predicting the redox potentials of molecules. For phenols, the one-electron oxidation potential is a key parameter that describes the ease with which the molecule can lose an electron to form a phenoxyl radical. rsc.orgrsc.org This potential is highly dependent on the nature of the substituents on the aromatic ring.
The oxidation potential can be calculated using DFT by determining the energies of the neutral phenol (B47542) and its corresponding radical cation. The presence of the electron-donating amino group is expected to significantly lower the oxidation potential compared to unsubstituted phenol, making the molecule more susceptible to oxidation. vanderbilt.edu Conversely, the strong electron-withdrawing effects of the chloro and trifluoromethyl groups would increase the oxidation potential. rsc.org The net effect would be a balance of these opposing influences.
Theoretical calculations can also be used to explore potential reaction mechanisms. For phenols, oxidation often proceeds via hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET) from the hydroxyl group. acs.org The stability of the resulting phenoxyl radical, which can be assessed computationally, is a crucial factor in the reaction's thermodynamics and kinetics. mdpi.comnih.gov
The chemical behavior of this compound is governed by the interplay of the electronic effects of its three substituents.
Trifluoromethyl Group (-CF₃): This group, at the meta position, is a powerful electron-withdrawing group almost exclusively through a very strong inductive effect (-I effect). mdpi.comrsc.org The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring.
The combined influence of the potent electron-withdrawing -CF₃ and -Cl groups is expected to decrease the electron density on the aromatic ring and significantly increase the acidity (lower the pKa) of the phenolic hydroxyl group compared to phenol itself. srce.hrvanderbilt.edu Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify this charge distribution and delocalization within the molecule. researchgate.netresearchgate.net
Molecular Modeling and Dynamics
While quantum mechanics excels at describing electronic structure, molecular modeling and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule, particularly in larger systems or over longer timescales.
This compound possesses several rotatable bonds, leading to different possible conformations. researchgate.netrsc.org The most significant rotations are around the C-O, C-N, and C-CF₃ bonds. A key conformational feature would be the orientation of the hydroxyl and amino groups. An intramolecular hydrogen bond could potentially form between the -OH group (as the donor) and the nitrogen of the -NH₂ group (as the acceptor), or vice-versa, which would stabilize a specific planar conformation. acs.org
Computational potential energy surface scans can be performed to identify the most stable conformers and the energy barriers for rotation between them. The steric bulk of the trifluoromethyl group would likely influence the rotational freedom and preferred orientation of the adjacent amino group.
Table 3: Potential Low-Energy Conformers and Dihedral Angles Note: These are illustrative examples of conformers that would be investigated in a computational study.
| Conformer | Key Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Notes |
|---|---|---|---|
| A | ~0° | 0.0 | Potential for intramolecular H-bond |
| B | ~180° | > 2.0 | Steric hindrance may increase energy |
The structure of this compound allows for a variety of intermolecular interactions that dictate its macroscopic properties, such as its melting point and solubility.
Hydrogen Bonding: The molecule has two strong hydrogen bond donors (-OH and -NH₂) and multiple acceptor sites (the oxygen and nitrogen atoms, and to a lesser extent, the fluorine and chlorine atoms). This enables the formation of extensive hydrogen-bonding networks in the solid state or in protic solvents. researchgate.net
π-π Interactions: The aromatic ring can participate in π-π stacking interactions. Due to the strong electron-withdrawing substituents (-Cl and -CF₃), the π-system of the ring is relatively electron-deficient. This would favor interactions with electron-rich aromatic systems in a face-to-face or offset stacked arrangement. researchgate.net
Theoretical Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound in chemical reactions are governed by its intricate electronic structure. The interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF₃) groups, creates a complex landscape of electron density across the aromatic ring. Computational and theoretical chemistry provide powerful tools to dissect these electronic effects and predict the molecule's behavior in various chemical environments. By employing quantum chemical calculations, it is possible to forecast the most probable sites for electrophilic or nucleophilic attack, the relative rates of reaction, and the preferred orientation of incoming reactants. These predictive models are invaluable for designing synthetic routes and understanding reaction mechanisms at a molecular level.
The tendency of a molecule to act as a nucleophile (donating electrons) or an electrophile (accepting electrons) can be quantified through a series of conceptual Density Functional Theory (DFT) based descriptors. mdpi.com These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A high HOMO energy is associated with a greater ability to donate electrons (higher nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (higher electrophilicity).
Key global reactivity descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO). A smaller energy gap generally implies higher reactivity. researchgate.net
Global Nucleophilicity Index (N): A parameter that describes the nucleophilic character of a molecule. While various scales exist, it is often evaluated relative to a standard reference molecule.
For this compound, the amino and hydroxyl groups are expected to be the primary centers of nucleophilicity, enhancing the reactivity of the aromatic ring towards electrophiles, particularly at the ortho and para positions relative to these activating groups. Conversely, the trifluoromethyl and chloro substituents decrease the electron density, potentially creating sites susceptible to nucleophilic attack under certain conditions.
Hypothetical Reactivity Parameters for this compound
| Parameter | Symbol | Hypothetical Value (eV) | Description |
| HOMO Energy | E_HOMO | -8.50 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | E_LUMO | -1.20 | Energy of the lowest unoccupied molecular orbital. |
| Chemical Potential | μ | -4.85 | Tendency of electrons to escape from the molecule. |
| Chemical Hardness | η | 7.30 | Resistance to change in electron configuration. |
| Global Electrophilicity Index | ω | 1.61 | Overall capacity of the molecule to accept electrons. |
Local reactivity descriptors, such as Fukui functions, provide more detailed insight by identifying specific atomic sites within the molecule that are most susceptible to either nucleophilic or electrophilic attack. researchgate.net This allows for the prediction of regioselectivity in reactions like electrophilic aromatic substitution.
The process typically involves:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure that connects the reactants (or an intermediate) to the products (or a subsequent intermediate). The transition state represents the highest energy point along the minimum energy reaction path.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A minimum will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The activation energy (ΔE‡) is determined as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate, as a lower activation energy corresponds to a faster reaction.
For a molecule like this compound, this analysis could be used to predict the outcome of various reactions, such as electrophilic aromatic substitution. For instance, by calculating the activation energies for the substitution at different positions on the aromatic ring, one could predict the major regioisomer formed. The calculations would account for the steric and electronic influences of all substituents to provide a detailed energetic profile of the competing reaction pathways.
Hypothetical Energetics for Electrophilic Bromination of this compound
| Reaction Pathway (Substitution at) | Relative Energy of Reactants (kJ/mol) | Relative Energy of Transition State (kJ/mol) | Activation Energy (ΔE‡) (kJ/mol) | Predicted Outcome |
| Carbon 4 | 0 | +55 | 55 | Energetically favorable pathway, likely a major product. |
| Carbon 6 | 0 | +70 | 70 | Higher activation energy suggests this pathway is less favorable, leading to a minor product or no reaction. |
Environmental Considerations and Degradation Pathways of Chlorinated Trifluoromethylated Anilines
Environmental Persistence and Mobility in Various Media (Soil, Water, Air)
The environmental persistence of chlorinated aromatic compounds is often linked to the number and position of chlorine atoms on the aromatic ring, which can increase the molecule's stability and recalcitrance to degradation. researchgate.netresearchgate.netnih.gov The persistence of chlorinated phenols, for instance, is partly due to solubility considerations; as the number of chlorine substituents increases, the solubility of the non-ionized phenol (B47542) tends to decrease. researchgate.net In alkaline environments, the formation of corresponding salts can enhance their solubility. researchgate.net
The mobility of aniline (B41778) and its derivatives in soil is influenced by factors such as soil type and pH. Aniline can be electrostatically retained in its protonated form to organic and inorganic exchange sites in soils, which can diminish its mobility. researchgate.net For instance, the mobility of aniline has been observed to be lower in soils with higher clay and organic matter content. researchgate.net Conversely, in sandy soils, the potential for leaching is higher. researchgate.net While specific data for 2-Amino-5-chloro-3-(trifluoromethyl)phenol is not available, the presence of both an amino and a hydroxyl group suggests that its mobility in soil and water would be significantly influenced by pH, affecting its ionization state and interaction with soil components. The trifluoromethyl group, being hydrophobic, may also influence its partitioning behavior.
The potential for atmospheric transport is related to a compound's volatility. While specific data for this compound is limited, halogenated anilines are generally considered semi-volatile organic compounds. Their presence in the atmosphere would likely be followed by deposition onto soil and water surfaces.
Biotransformation and Biodegradation Studies
The biodegradation of halogenated aromatic compounds is a key process in their removal from the environment. Microorganisms have evolved diverse enzymatic pathways to break down these complex molecules.
A common strategy for the aerobic degradation of aromatic compounds is the initial hydroxylation of the benzene (B151609) ring to form a catechol or a substituted catechol, which is then susceptible to ring cleavage. For trifluoromethylated phenols, a similar pathway has been observed. For example, the bacterium Bacillus thermoleovorans A2 has been shown to degrade 2-trifluoromethylphenol by first hydroxylating it to form 3-trifluoromethyl-catechol. researchgate.net This intermediate then undergoes meta-cleavage to produce 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate. researchgate.net This pathway suggests a potential route for the microbial degradation of this compound, which could be initiated by hydroxylation.
For chlorinated anilines, degradation is often initiated by dioxygenase enzymes that convert the aniline to a chlorocatechol. This is then further degraded through either an ortho- or meta-cleavage pathway. In some cases, dehalogenation can occur, where the chlorine atom is removed from the aromatic ring, a step that can be challenging for many microorganisms.
Several bacterial strains capable of degrading chlorinated anilines have been isolated and identified. For example, strains of Pseudomonas acidovorans have been shown to utilize 3-chloroaniline (B41212) and 4-chloroaniline (B138754) as their sole source of carbon, nitrogen, and energy. semanticscholar.org These bacteria initiate the degradation process using catechol dioxygenases. semanticscholar.org Another example is Cupriavidus sp. strain CNP-8, which can degrade 2-chloro-5-nitrophenol (B15424). frontiersin.orgnih.gov This strain utilizes a partial reductive pathway. frontiersin.orgnih.gov The isolation of such microorganisms is crucial for developing bioremediation strategies for contaminated sites. While no specific microorganisms have been reported to degrade this compound, the existing research on related compounds suggests that bacteria from genera such as Pseudomonas, Bacillus, and Cupriavidus could be potential candidates for its bioremediation.
The efficiency of microbial degradation of chlorinated anilines and phenols is influenced by several environmental factors:
pH: The pH of the environment can affect the ionization state of the compound and the activity of microbial enzymes. For many chlorinated phenols, maximum adsorption, a precursor to degradation, occurs around neutral pH. researchgate.netorientjchem.org
Temperature: Microbial activity and enzyme kinetics are temperature-dependent.
Nutrient Availability: The presence of other carbon and nitrogen sources can influence the rate of degradation.
Concentration of the Contaminant: High concentrations of some chlorinated compounds can be toxic to microorganisms, inhibiting their growth and degradative activity. For instance, the degradation of 2-chloro-5-nitrophenol by Cupriavidus sp. CNP-8 was inhibited at high concentrations. frontiersin.orgnih.gov
Presence of Other Compounds: Co-contaminants can either enhance or inhibit biodegradation through processes like co-metabolism or competitive inhibition.
Table 1: Factors Affecting Biodegradation of Chlorinated Aromatic Compounds
| Factor | Effect on Biodegradation | References |
|---|---|---|
| pH | Influences the ionization state of the compound and enzymatic activity. Optimal pH is often near neutral. | researchgate.net, orientjchem.org |
| Temperature | Affects microbial growth rates and enzyme kinetics. | |
| Nutrient Availability | Can enhance microbial activity and co-metabolism. | |
| Contaminant Concentration | High concentrations can be inhibitory or toxic to degrading microorganisms. | frontiersin.org, nih.gov |
| Co-contaminants | Can lead to co-metabolism (enhancement) or competitive inhibition (reduction) of degradation. |
Photodegradation Processes
Photodegradation is another important pathway for the transformation of aromatic compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. For halogenated anilines, photochemical reactions can lead to the cleavage of the carbon-halogen bond. Studies on p-halogenated anilines have shown that upon UV irradiation, the triplet excited state can lead to the formation of an aminophenyl radical and a halogen radical. The efficiency of this bond cleavage increases from chlorine to iodine, which corresponds to the decrease in the bond dissociation energy. This suggests that this compound could undergo photolytic dechlorination.
The presence of other substances in the environment, such as algae, can also influence the rate of photodegradation. For example, the photodegradation of aniline has been shown to be accelerated in the presence of freshwater algae, which can generate reactive oxygen species like hydroxyl radicals and singlet oxygen under illumination. nih.govresearchgate.net
Sorption and Leaching Potential
Sorption to soil and sediment particles is a key process that affects the mobility and bioavailability of organic compounds. The sorption of chlorinated phenols is influenced by their hydrophobicity, which generally increases with the number of chlorine substituents. researchgate.netnih.gov This increased sorption to soil organic matter reduces their leaching potential into groundwater.
Table 2: Summary of Environmental Fate Processes for Chlorinated Trifluoromethylated Anilines
| Process | Description | Key Influencing Factors | Potential Outcome |
|---|---|---|---|
| Persistence | Resistance to degradation. | Number of halogen substituents, molecular stability. | Long half-life in the environment. |
| Mobility | Movement through soil, water, and air. | Soil type, pH, organic matter content, volatility. | Potential for leaching to groundwater or atmospheric transport. |
| Biodegradation | Microbial breakdown of the compound. | pH, temperature, nutrient availability, contaminant concentration. | Mineralization to CO2, water, and inorganic halides. |
| Photodegradation | Breakdown by sunlight. | Wavelength and intensity of light, presence of photosensitizers. | Transformation into other compounds, potential for dechlorination. |
| Sorption | Binding to soil and sediment particles. | Hydrophobicity, soil organic matter content, pH. | Reduced mobility and bioavailability. |
Advanced Applications in Chemical Sciences
Building Blocks for Complex Fluorinated Organic Compounds
The presence of the trifluoromethyl (-CF3) group in 2-amino-5-chloro-3-(trifluoromethyl)phenol makes it a valuable precursor for the synthesis of complex fluorinated organic compounds. The -CF3 group is known to impart unique properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in pharmaceuticals and agrochemicals. nbinno.comccspublishing.org.cn
Table 1: Properties Conferred by the Trifluoromethyl Group
| Property | Impact on Molecular Behavior |
| Metabolic Stability | The strong carbon-fluorine bond is resistant to enzymatic cleavage, leading to longer biological half-lives of drug candidates. |
| Lipophilicity | The -CF3 group increases the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes. |
| Binding Affinity | The electronic effects of the -CF3 group can enhance the binding of a molecule to its biological target. |
Research in medicinal and agricultural chemistry often leverages these properties. While direct synthesis examples starting from this compound are not extensively detailed in publicly available literature, the analogous compound 2-chloro-4-(trifluoromethyl)phenol (B1586134) is used in the synthesis of fungicides like Flufenoxystrobin. ccspublishing.org.cn This suggests the potential of this compound as a starting material for novel agrochemicals. The amino group on the ring provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds. The combination of the trifluoromethyl group and the reactive amino and hydroxyl functionalities makes this compound a promising starting point for the development of new bioactive molecules.
Intermediates in the Synthesis of Heterocyclic Systems
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group in a 1,2-relationship on the benzene (B151609) ring, makes it an ideal precursor for the synthesis of various heterocyclic systems. acubiochem.com Specifically, it is well-suited for the construction of benzoxazoles and phenoxazines.
Benzoxazoles:
Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. nih.govorganic-chemistry.org The synthesis of 2-substituted benzoxazoles can be achieved through the condensation of a 2-aminophenol (B121084) with various reagents such as carboxylic acids, aldehydes, or amides. nih.govorganic-chemistry.org The general reaction mechanism involves the initial formation of a Schiff base or an amide, followed by an intramolecular cyclization and dehydration to form the benzoxazole (B165842) ring. nih.gov
Table 2: General Methods for Benzoxazole Synthesis from 2-Aminophenols
| Reagent | Reaction Conditions | Reference |
| Tertiary Amides | Triflic anhydride (B1165640) (Tf2O) and 2-Fluoropyridine | nih.gov |
| Trifluoroacetonitrile (B1584977) (CF3CN) | In situ generation and condensation | rsc.org |
Phenoxazines:
Phenoxazines are another class of important heterocyclic compounds with applications in materials science and medicinal chemistry. nih.gov The synthesis of phenoxazines often involves the condensation of 2-aminophenols with catechols or quinones. semanticscholar.org The reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) is a known method for producing dinitrophenoxazines. nih.gov Given its structure, this compound could be employed in similar reactions to generate new phenoxazine (B87303) derivatives with tailored electronic and photophysical properties.
Research Materials for Organofluorine Chemistry
The field of organofluorine chemistry is rapidly expanding due to the profound impact of fluorine on the properties of organic molecules. oup.com this compound serves as a valuable research material in this area, allowing for the investigation of new fluorination and trifluoromethylation reactions. acs.org Its substituted aromatic ring can be a model system to study the effects of existing fluorine-containing groups on the regioselectivity and reactivity of further functionalization.
Researchers can utilize this compound to explore novel synthetic methodologies for introducing fluorine or trifluoromethyl groups into complex molecules. The interplay between the electron-withdrawing trifluoromethyl group, the halogen substituent, and the electron-donating amino and hydroxyl groups presents a unique electronic environment for studying reaction mechanisms and developing new catalytic systems for C-F bond formation.
Precursors for Specialized Reagents and Ligands
The reactive amino and hydroxyl groups of this compound make it an excellent starting point for the synthesis of specialized reagents and ligands.
Schiff Base Ligands and Metal Complexes:
The condensation of the amino group with aldehydes or ketones leads to the formation of Schiff bases. nih.govrsc.org These Schiff bases, containing both nitrogen and oxygen donor atoms, are versatile ligands capable of coordinating with a variety of metal ions to form stable metal complexes. nih.gov
The general synthesis of a Schiff base from an aminophenol is depicted below:
R-CHO + H₂N-Ar-OH → R-CH=N-Ar-OH + H₂O
These metal complexes have shown potential applications in catalysis, with studies demonstrating their activity in various organic transformations. nih.govnih.gov The presence of the trifluoromethyl and chloro substituents on the aromatic ring of the ligand can influence the electronic properties and steric environment of the metal center, thereby tuning the catalytic activity and selectivity of the complex. rsc.org The synthesis and characterization of such complexes contribute to the development of new catalysts for a range of chemical reactions. researchgate.netscience.govsemanticscholar.org
Table 3: Potential Catalytic Applications of Metal Complexes with Ligands Derived from this compound
| Type of Reaction | Potential Role of the Catalyst |
| Oxidation Reactions | Facilitating the transfer of oxygen atoms. |
| Reduction Reactions | Mediating the transfer of hydrogen or electrons. |
| C-C Coupling Reactions | Promoting the formation of new carbon-carbon bonds. |
| Asymmetric Synthesis | Inducing stereoselectivity in chemical transformations. |
The exploration of ligands derived from this compound and their corresponding metal complexes is an active area of research with the potential to yield novel and efficient catalysts for synthetic chemistry.
Q & A
Q. Table 1: Key Spectroscopic Peaks
| Technique | Functional Group | Peak Range/Value |
|---|---|---|
| FTIR | -NH₂ | 3350–3400 cm⁻¹ |
| Raman | C-Cl | 550–600 cm⁻¹ |
| ¹⁹F NMR | CF₃ | δ -60 to -65 ppm |
(Basic) What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) How can reaction yields be optimized in the synthesis of derivatives?
Methodological Answer:
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates. Evidence shows THF improves cyclization efficiency by 15–20% compared to DCM .
- Catalyst Screening : Triethylamine (Et₃N) or K₂CO₃ as bases facilitate deprotonation and accelerate reaction kinetics .
- Reaction Monitoring : Use TLC (silica plates, UV visualization) to track progress. Adjust stoichiometry if intermediates persist beyond 3 hours .
(Advanced) What computational methods predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) is widely used:
- Basis Sets : B3LYP/6-311+G(d,p) calculates optimized geometries and frontier orbitals (HOMO-LUMO gaps) to assess reactivity .
- Solvent Effects : Include implicit solvent models (e.g., PCM for water or DMSO) to simulate experimental conditions.
- Vibrational Analysis : Compare computed IR/Raman spectra with experimental data to validate structures .
(Advanced) How can contradictory spectroscopic data be resolved?
Methodological Answer:
Contradictions often arise from solvent effects or impurities. Mitigation strategies include:
- Multi-Technique Validation : Cross-check NMR, FTIR, and X-ray crystallography (if crystals are obtainable) .
- Computational Cross-Referencing : Match experimental spectra with DFT-calculated vibrational modes .
- Sample Purity : Re-purify via recrystallization (e.g., using ethanol/water mixtures) and reanalyze .
(Advanced) What strategies address low stability in aqueous solutions?
Methodological Answer:
- pH Control : Stabilize the compound in buffered solutions (pH 6–8) to prevent hydrolysis of the CF₃ group .
- Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in anhydrous DMSO before use .
- Derivatization : Introduce protective groups (e.g., acetylating -NH₂) to enhance stability during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
